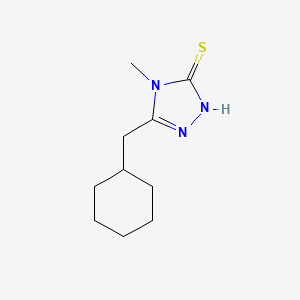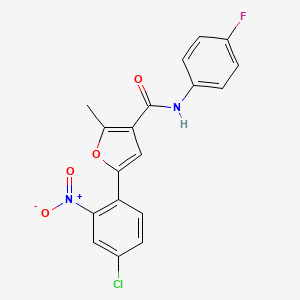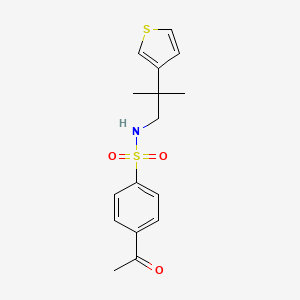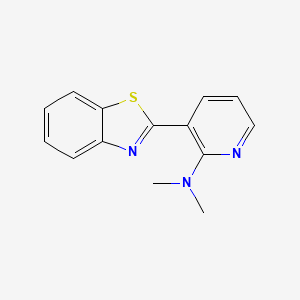
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, cyanomethyl group, and two fluoro groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups.
Chlorination: The amine groups are chlorinated to introduce the chloro group.
Amidation: The chlorinated compound is then reacted with cyanomethylamine to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The chloro and fluoro groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new groups in place of the chloro or fluoro groups.
Scientific Research Applications
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide
- 4-chloro-N-(cyanomethyl)-N-phenylbenzamide
- 2-chloro-N-(cyanomethyl)-N-phenylbenzamide
Uniqueness
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide is unique due to the presence of both chloro and fluoro groups on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O/c16-13-12(17)7-6-11(14(13)18)15(21)20(9-8-19)10-4-2-1-3-5-10/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSUTCMHELSHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)C2=C(C(=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid](/img/structure/B2709029.png)
![tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate](/img/structure/B2709030.png)

![2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2709032.png)




![4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2709037.png)
![N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2709041.png)
![3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709042.png)
![N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2709050.png)
![(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride](/img/structure/B2709051.png)

